

Comparative Analysis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl (E)-3-(1-pyrrolidinyl)crotonate
Cat. No.:	B1581037

[Get Quote](#)

This guide provides a detailed comparison of the analytical data for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** against two structurally related alternatives: Ethyl crotonate and Ethyl 3-aminocrotonate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on available experimental data.

While detailed spectral information for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is not extensively available in the public domain, this guide compiles the accessible data and presents it alongside the thoroughly characterized data of its analogs to facilitate informed decision-making in research and development.

Physicochemical Properties

Property	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
Molecular Formula	C ₁₀ H ₁₇ NO ₂ ^[1]	C ₆ H ₁₀ O ₂ ^[2]	C ₆ H ₁₁ NO ₂
Molecular Weight	183.25 g/mol ^[1]	114.14 g/mol ^[2]	129.16 g/mol
CAS Number	54716-02-8 ^[1]	623-70-1 ^[2]	626-34-6
Appearance	Light yellow to light brown liquid/solid	Colorless liquid ^[3]	White to pale cream solid
Purity (Typical)	≥97% (GC)	≥98.0% (GC) ^[2]	98%

Spectroscopic Data

A direct comparison of the spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (CDCl₃, δ in ppm)

Assignment	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
CH ₃ (vinyl)	Not Publicly Available	1.87 (dd, J=6.9, 1.7 Hz, 3H)	1.93 (s, 3H)
CH (vinyl)	Not Publicly Available	5.82 (dq, J=15.6, 1.7 Hz, 1H)	4.47 (s, 1H)
CH ₂ (ethyl)	Not Publicly Available	4.18 (q, J=7.1 Hz, 2H)	4.06 (q, J=7.1 Hz, 2H)
CH ₃ (ethyl)	Not Publicly Available	1.29 (t, J=7.1 Hz, 3H)	1.22 (t, J=7.1 Hz, 3H)
N-CH ₂ (pyrrolidine)	Not Publicly Available	-	-
CH ₂ (pyrrolidine)	Not Publicly Available	-	-
NH ₂	-	-	~4.6 (br s, 2H)

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Assignment	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
C=O	Not Publicly Available	166.8	170.6
C (vinyl, α)	Not Publicly Available	123.1	83.2
C (vinyl, β)	Not Publicly Available	144.4	160.7
CH ₃ (vinyl)	Not Publicly Available	17.9	19.4
O-CH ₂ (ethyl)	Not Publicly Available	59.6	58.1
CH ₃ (ethyl)	Not Publicly Available	14.3	14.8
N-CH ₂ (pyrrolidine)	Not Publicly Available	-	-
CH ₂ (pyrrolidine)	Not Publicly Available	-	-

Infrared (IR) Spectroscopy

Key IR Absorptions (cm⁻¹)

Functional Group	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
N-H Stretch	-	-	3400-3200 (br)
C-H Stretch	Not Publicly Available	2981, 2937, 2906	~2980, 2940
C=O Stretch (Ester)	Not Publicly Available	1722	1660
C=C Stretch	Not Publicly Available	1656	1610
C-O Stretch	Not Publicly Available	1271, 1178	~1250, 1160

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Compound	Molecular Ion (M ⁺)	Key Fragments (m/z)
Ethyl (E)-3-(1-pyrrolidinyl)crotonate	183[4]	Not Publicly Available
Ethyl crotonate	114	99, 87, 69 (base peak), 41[5]
Ethyl 3-aminocrotonate	129	114, 84, 43

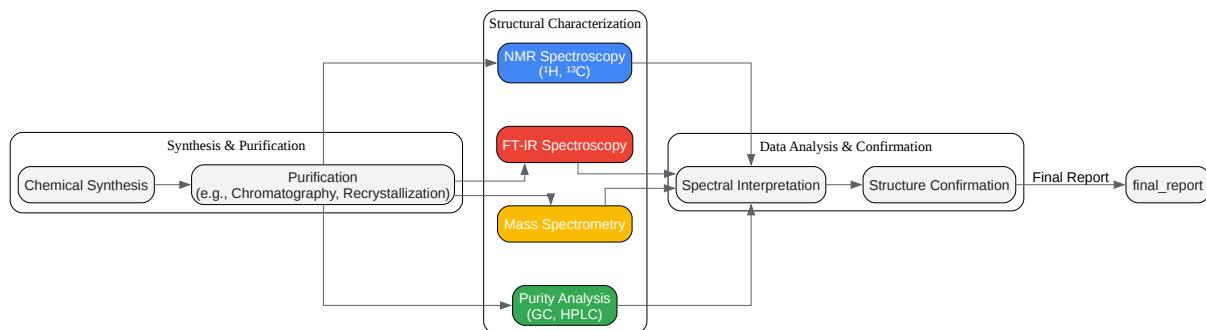
Experimental Protocols

The data presented in this guide is typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy


For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra are typically obtained by introducing a small amount of the sample into a mass spectrometer, often via a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Ethyl crotonate for synthesis 623-70-1 sigmaaldrich.com

- 3. asahilab.co.jp [asahilab.co.jp]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethyl crotonate(623-70-1) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Comparative Analysis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581037#cross-referencing-analytical-data-for-ethyl-e-3-1-pyrrolidinyl-crotonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com